4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Descripción general
Descripción
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has shown promising results in preclinical studies and is currently in clinical trials.
Mecanismo De Acción
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic AMP (cAMP), a second messenger involved in many cellular processes. By inhibiting PDE4D, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide increases cAMP levels, which in turn activates CREB and promotes synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to improve cognitive function in preclinical studies, including spatial memory, object recognition, and fear conditioning. 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide also reduces amyloid beta levels, a hallmark of Alzheimer's disease, and enhances synaptic plasticity in the hippocampus, a brain region important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has some limitations, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One potential direction is to investigate the effects of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide on other cognitive disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the pharmacokinetics and pharmacodynamics of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide to improve its efficacy and safety. Finally, the development of 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide as a therapeutic agent for cognitive disorders will require further clinical trials to establish its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to improve cognitive function, reduce amyloid beta levels, and enhance synaptic plasticity. These effects are thought to be mediated by the modulation of cyclic AMP response element-binding protein (CREB), a transcription factor that plays a key role in memory formation and synaptic plasticity.
Propiedades
IUPAC Name |
4-butoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-17-27-22-13-9-20(10-14-22)23(26)24-21-11-7-19(8-12-21)18-25-15-5-4-6-16-25/h7-14H,2-6,15-18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRLIRJUMWZDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.